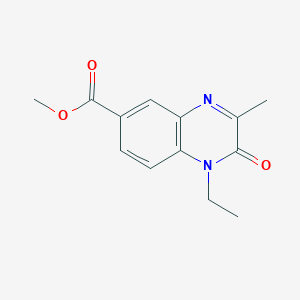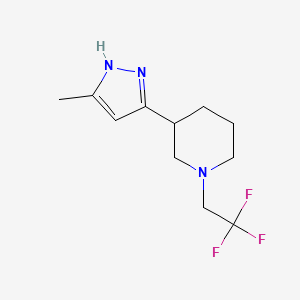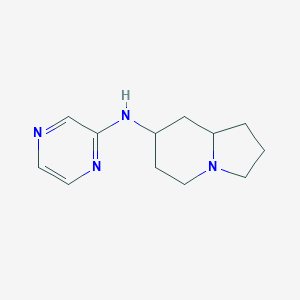
Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate (MEMOQ) is a heterocyclic compound that has gained significant attention in the scientific community for its potential applications in the field of medicinal chemistry. MEMOQ is a quinoxaline derivative that has shown promising results in various scientific studies due to its unique chemical structure and properties.
作用机制
The mechanism of action of Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate is not fully understood. However, it has been suggested that this compound exerts its pharmacological activities through the inhibition of various enzymes and proteins, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). The inhibition of these enzymes and proteins leads to a reduction in inflammation, cancer cell proliferation, and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. In addition, this compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also has a high solubility in various organic solvents, which makes it easy to handle and manipulate in lab experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its toxicity and safety profile. Therefore, caution should be exercised when handling and using this compound in lab experiments.
未来方向
Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate has shown promising results in various scientific studies, and there is a need for further research to explore its potential applications in the field of medicinal chemistry. Some of the future directions for this compound research include:
1. Investigating the toxicity and safety profile of this compound in preclinical and clinical studies.
2. Exploring the potential of this compound as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Investigating the potential of this compound as a chemopreventive agent for cancer.
4. Exploring the structure-activity relationship of this compound to identify more potent and selective analogs.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown promising results in various scientific studies due to its unique chemical structure and properties. It has potential applications in the field of medicinal chemistry, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. This compound has several advantages for lab experiments, including its stability and solubility in various organic solvents. However, caution should be exercised when handling and using this compound in lab experiments due to its limited information on toxicity and safety profile. Further research is needed to explore the potential applications of this compound in the field of medicinal chemistry.
合成方法
Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate is synthesized through a one-pot, three-component reaction that involves the condensation of ethyl acetoacetate, o-phenylenediamine, and 2-nitrobenzaldehyde. The reaction is carried out in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol at reflux temperature. The reaction yields this compound as a yellow crystalline solid with a melting point of 220-222°C.
科学研究应用
Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various pharmacological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. This compound has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-4-15-11-6-5-9(13(17)18-3)7-10(11)14-8(2)12(15)16/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBKXHIEZHJQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)N=C(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-methylphenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide](/img/structure/B7638745.png)
![1-piperidin-1-yl-3-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B7638750.png)
![5-oxo-1-propan-2-yl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)pyrrolidine-3-carboxamide](/img/structure/B7638752.png)
![1-N-methyl-1-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine](/img/structure/B7638759.png)
![1-[4-Fluoro-3-(9-oxa-6-azaspiro[4.5]decane-6-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B7638772.png)
![1-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7638777.png)
![2-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7638796.png)
![2-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7638802.png)

![6-[(5-fluoro-2-methoxyphenyl)methyl]-N,N-dimethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B7638814.png)
![N-(2-phenoxyethyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B7638826.png)
![2-[4-[2-(Azepan-1-yl)ethylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethanol](/img/structure/B7638842.png)
![N-methyl-4-[2-methyl-3-[2-oxo-2-(propan-2-ylamino)ethoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B7638852.png)
